1-methyl-N-(morpholin-4-yl)-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
1-METHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a pyrazole ring substituted with a nitro group, a morpholino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone or β-keto ester.
Morpholino Substitution: The morpholino group can be introduced via nucleophilic substitution reactions.
Carboxamide Formation: The carboxamide group is typically introduced through amidation reactions, using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction of Nitro Group: The major product would be the corresponding amino derivative.
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
1-METHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-METHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the morpholino group can enhance solubility and bioavailability.
Comparison with Similar Compounds
- 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 1-METHYL-4,5-DINITRO-1H-IMIDAZOLE
Comparison: 1-METHYL-N-MORPHOLINO-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability compared to similar compounds. The nitro group also provides unique redox properties that can be exploited in various applications.
Properties
Molecular Formula |
C9H13N5O4 |
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Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-methyl-N-morpholin-4-yl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C9H13N5O4/c1-12-8(7(6-10-12)14(16)17)9(15)11-13-2-4-18-5-3-13/h6H,2-5H2,1H3,(H,11,15) |
InChI Key |
BGQVDPCHGHVSFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN2CCOCC2 |
Origin of Product |
United States |
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